

Valylhistidine: A Technical Overview of its Discovery and Scientific History

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Compound of Interest

Compound Name: Valylhistidine

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Abstract

Valylhistidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. As a naturally occurring molecule, it is an intermediate in protein metabolism. Scientific interest in **Valylhistidine** has historically been linked to its metal-chelating properties, particularly its ability to form complexes with copper. While its specific biological roles are still under investigation, research into related histidine-containing dipeptides suggests potential antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery and scientific history of **Valylhistidine**, including its synthesis, key experimental findings, and potential, though not yet fully elucidated, involvement in cellular signaling.

Introduction

Valylhistidine is a dipeptide formed from the amino acids L-valine and L-histidine joined by a peptide bond. It is classified as an incomplete breakdown product of protein digestion or catabolism[1]. The presence of the imidazole ring from the histidine residue and the branched aliphatic side chain from valine gives **Valylhistidine** its characteristic physicochemical properties.

Historically, the study of histidine-containing dipeptides has been of significant interest due to their roles in pH buffering, metal ion chelation, and antioxidant activities[2]. While much of this

research has focused on carnosine and anserine, **Valylhistidine** has been investigated for its interactions with metal ions, which are crucial in various physiological and pathological processes.

Discovery and Scientific History

The precise first discovery or synthesis of **Valylhistidine** is not well-documented in a singular, seminal publication. Its existence as a possible dipeptide combination was implicitly understood with the advent of peptide chemistry. However, a significant milestone in the scientific investigation of **Valylhistidine** was the 1982 study by Amar C. and colleagues, which explored the catalytic activity of several copper(II)-histidine-containing dipeptide complexes[3]. This research established that **Valylhistidine** forms a complex with Cu(II) but, unlike the enzyme superoxide dismutase (SOD) which it was designed to mimic, it lacked SOD activity[3]. This finding was crucial in understanding the structure-activity relationships of metallopeptides.

Physicochemical Properties

A summary of the key physicochemical properties of L-Valyl-L-histidine is presented in Table 1.

Property	Value	Source
Molecular Formula	C11H18N4O3	[4]
Molecular Weight	254.29 g/mol	[4]
CAS Number	13589-07-6	[4]
Appearance	Solid	[4]
LogP	-3.03 (Extrapolated)	[4]

Experimental Protocols

Synthesis of Valylhistidine

While a specific, detailed protocol for the first synthesis of **Valylhistidine** is not readily available in historical literature, a standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis method would be employed. Below is a representative solution-phase synthesis protocol.

Objective: To synthesize L-Valyl-L-histidine via a protected amino acid coupling strategy.

Materials:

- N- α -tert-Butoxycarbonyl-L-valine (Boc-Val-OH)
- L-histidine methyl ester dihydrochloride (H-His-OMe \cdot 2HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl) solution
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Preparation of L-histidine methyl ester: L-histidine methyl ester dihydrochloride is neutralized with a suitable base like triethylamine in a solvent such as DMF to yield the free base.
- Coupling Reaction:

- Dissolve Boc-Val-OH and HOBt in DCM.
- Cool the solution to 0°C in an ice bath.
- Add DCC to the solution and stir for 10 minutes.
- Add the prepared L-histidine methyl ester to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
 - Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification of Boc-Val-His-OMe: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).
- Deprotection:
 - Saponification of the methyl ester: The purified Boc-Val-His-OMe is dissolved in a mixture of methanol and water, and a solution of NaOH is added. The reaction is stirred at room temperature until the ester is hydrolyzed. The reaction is then neutralized with HCl.
 - Removal of the Boc group: The resulting Boc-Val-His-OH is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.
- Final Purification: The final product, **Valylhistidine**, is purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The identity and purity of the synthesized **Valylhistidine** would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Investigation of Copper (II) Complex Formation

The following is a generalized protocol based on the study by Amar C, et al. (1982) to investigate the interaction of **Valylhistidine** with copper (II) ions[3].

Objective: To characterize the formation of a Cu(II)-**Valylhistidine** complex.

Materials:

- **Valylhistidine**
- Copper(II) sulfate (CuSO₄) or other suitable Cu(II) salt
- Buffer solutions at various pH values (e.g., phosphate buffer, HEPES)
- Spectrophotometer (UV-Vis)
- Electron Paramagnetic Resonance (EPR) spectrometer
- Potentiometric titration equipment

Procedure:

- Preparation of Solutions: Prepare stock solutions of **Valylhistidine** and CuSO₄ in the desired buffer.
- UV-Vis Spectrophotometry:
 - Mix solutions of **Valylhistidine** and CuSO₄ in various molar ratios.
 - Record the UV-Vis spectra of the individual solutions and the mixtures.
 - Analyze the changes in the absorption spectra, particularly in the d-d transition region for Cu(II), to monitor complex formation.
- Potentiometric Titration:
 - Titrate a solution containing **Valylhistidine** and CuSO₄ with a standard solution of NaOH.

- Monitor the pH changes to determine the stoichiometry and stability constants of the formed complexes.
- EPR Spectroscopy:
 - Record the EPR spectra of the Cu(II)-**Valylhistidine** complexes in frozen solutions.
 - Analyze the spectral parameters (g-values and hyperfine coupling constants) to obtain information about the coordination environment of the Cu(II) ion.

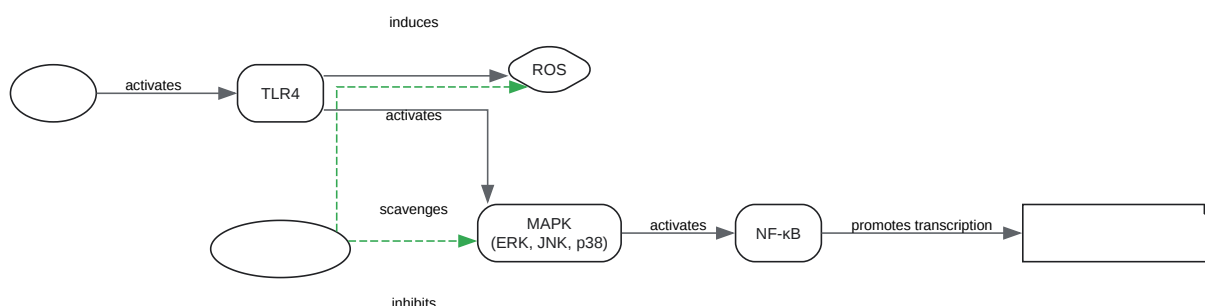
Biological Activities and Potential Signaling Pathways

While the direct biological functions of **Valylhistidine** are not extensively characterized, the activities of other histidine-containing dipeptides and related peptides provide a basis for postulating its potential roles.

Antioxidant and Anti-inflammatory Potential

Histidine-containing dipeptides are known for their antioxidant properties[2]. The imidazole ring of histidine can scavenge reactive oxygen species (ROS). A recent 2024 study on a tetrapeptide containing both valine and histidine (QHGV) demonstrated antioxidant and anti-inflammatory effects[5][6][7]. This peptide was shown to reduce ROS generation in macrophages and inhibit the phosphorylation of MAP kinases (ERK, JNK, and p38), which are key components of inflammatory signaling pathways[5][6][7].

Based on these findings, a hypothetical signaling pathway for the anti-inflammatory action of **Valylhistidine** can be proposed.

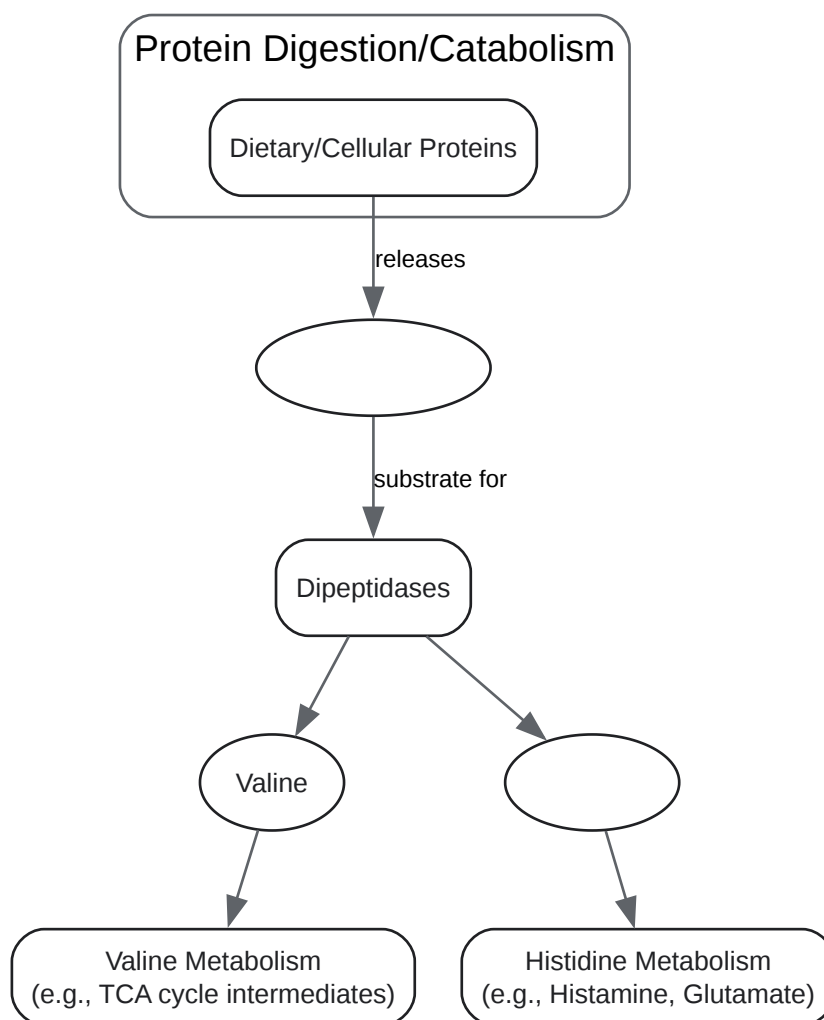


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Caption: Hypothetical anti-inflammatory signaling pathway of **Valylhistidine**.

Metal Chelation and Metabolism

The ability of **Valylhistidine** to chelate metal ions like copper suggests a potential role in metal homeostasis. The metabolism of **Valylhistidine** itself is expected to follow the general pathways of dipeptide degradation, being hydrolyzed by dipeptidases into its constituent amino acids, valine and histidine, which then enter their respective metabolic pathways.



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Caption: Overview of **Valylhistidine's** place in protein metabolism.

Conclusion

Valylhistidine, a simple dipeptide, represents an intersection of peptide chemistry, inorganic biochemistry, and metabolism. While its discovery is not marked by a single event, its study, particularly in the context of metal ion interactions, has contributed to our understanding of bioinorganic chemistry. Although specific signaling pathways involving **Valylhistidine** have yet to be elucidated, the known functions of its constituent amino acids and related histidine-containing peptides suggest promising avenues for future research, especially in the areas of antioxidant and anti-inflammatory activities. Further investigation is warranted to fully understand the physiological significance of this dipeptide.

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- To cite this document: BenchChem. [Valylhistidine: A Technical Overview of its Discovery and Scientific History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150414#discovery-and-history-of-valylhistidine]

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